N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

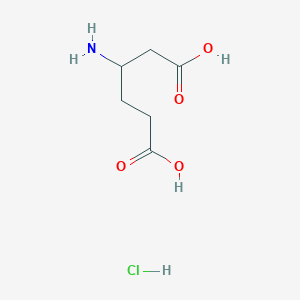

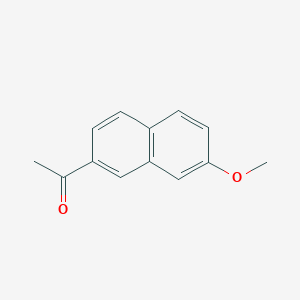

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamid ist eine organische Verbindung, die zur Klasse der Cyanoacetamide gehört. Sie weist eine Cyanogruppe (-CN) auf, die an ein Indanringsystem gebunden ist, eine bicyclische Struktur, die aus einem Benzolring besteht, der mit einem Cyclopentanring verschmolzen ist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamid umfasst typischerweise die Reaktion von 1-Cyano-2,3-dihydro-1H-inden mit Essigsäureanhydrid in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation aus einem geeigneten Lösungsmittel wie Ethanol gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamid kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, für die großtechnische Synthese entscheidend.

Chemische Reaktionsanalyse

Reaktionstypen

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxoverbindungen oxidiert werden.

Reduktion: Reduktionsreaktionen können die Cyanogruppe in eine Aminogruppe umwandeln.

Substitution: Die Cyanogruppe kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.

Substitution: Nukleophile wie Amine, Alkohole und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Oxoverbindungen des Indanrings.

Reduktion: Aminoverbindungen des Indanrings.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und anticancerogene Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt für die Entwicklung neuer Medikamente zu erforschen.

Industrie: Es wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the reaction of 1-cyano-2,3-dihydro-1H-indene with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products

Oxidation: Oxo derivatives of the indane ring.

Reduction: Amino derivatives of the indane ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

Der Wirkungsmechanismus von N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Cyanogruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit biologischen Molekülen teilnehmen, wodurch möglicherweise die Enzymaktivität und zelluläre Prozesse beeinflusst werden. Das Indanringsystem sorgt für strukturelle Stabilität und kann die Bindungsaffinität der Verbindung zu ihren Zielstrukturen beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(2,3-Dihydro-1H-inden-5-yl)acetamid: Fehlt die Cyanogruppe, was sich auf seine Reaktivität und Anwendungen auswirkt.

1-(2,3-Dihydro-1H-inden-5-yl)ethanon: Enthält eine Ketongruppe anstelle einer Cyanogruppe, was zu unterschiedlichen chemischen Eigenschaften und Verwendungen führt.

Indolderivate: Teilen eine ähnliche bicyclische Struktur, jedoch mit unterschiedlichen funktionellen Gruppen, was zu unterschiedlichen biologischen Aktivitäten führt.

Einzigartigkeit

N-(1-Cyano-2,3-dihydro-1H-inden-5-yl)acetamid ist aufgrund des Vorhandenseins der Cyanogruppe einzigartig, die ihm eine besondere chemische Reaktivität und potenzielle biologische Aktivitäten verleiht. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.

Eigenschaften

CAS-Nummer |

272104-21-9 |

|---|---|

Molekularformel |

C12H12N2O |

Molekulargewicht |

200.24 g/mol |

IUPAC-Name |

N-(1-cyano-2,3-dihydro-1H-inden-5-yl)acetamide |

InChI |

InChI=1S/C12H12N2O/c1-8(15)14-11-4-5-12-9(6-11)2-3-10(12)7-13/h4-6,10H,2-3H2,1H3,(H,14,15) |

InChI-Schlüssel |

ZTDQCWDBVCALBE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1=CC2=C(C=C1)C(CC2)C#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)

![4H-Pyrazino[1,2-b]isoquinolin-4-one](/img/structure/B11899693.png)

![1-Cyclohexyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11899699.png)

![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)